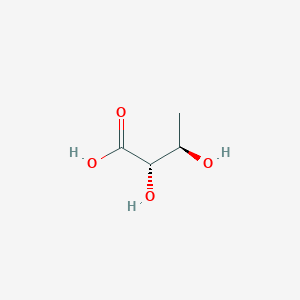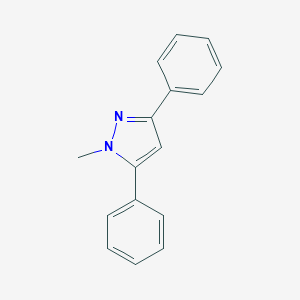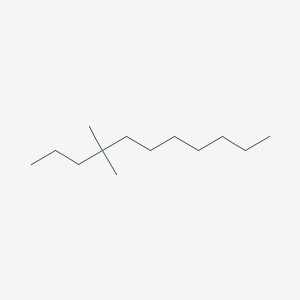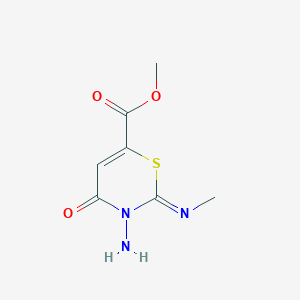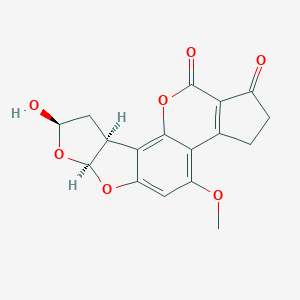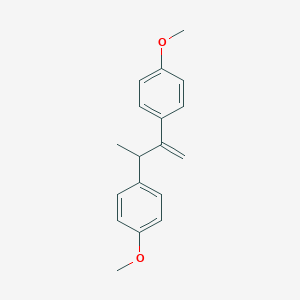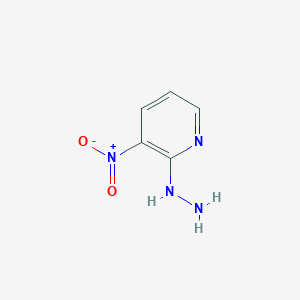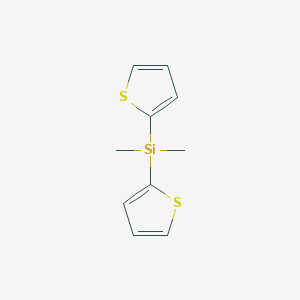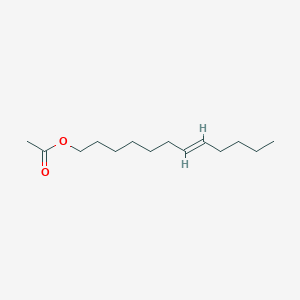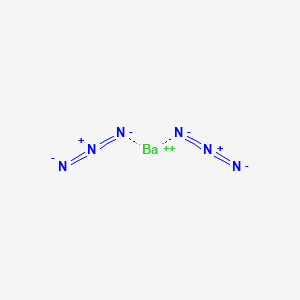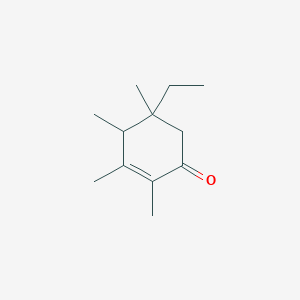
5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one is an organic compound with the molecular formula C12H20O . It is a colorless to pale yellow liquid with a characteristic aromatic odor . This compound is known for its stability and solubility in most organic solvents, making it a valuable substance in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one can be synthesized through the reaction of cyclohexene with acetone under acidic conditions . The process involves mixing cyclohexene and acetone, applying an appropriate acidic catalyst, and maintaining the reaction at a suitable temperature . After the reaction is complete, the product is purified through distillation or other purification techniques to obtain pure this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and efficiency, and advanced purification methods are employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the ethyl and methyl groups, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and NaBH4 are commonly used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes . Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets .
Comparaison Avec Des Composés Similaires
Cyclohexanone: A similar compound with a cyclohexane ring and a ketone group.
2,3,4,5-Tetramethylcyclohexanone: Similar structure but without the ethyl group.
5-Ethyl-2,3,4,5-tetramethylcyclohexanol: The alcohol derivative of 5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability, solubility, and reactivity make it a valuable compound in various applications .
Propriétés
Numéro CAS |
17369-60-7 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20O/c1-6-12(5)7-11(13)9(3)8(2)10(12)4/h10H,6-7H2,1-5H3 |
Clé InChI |
WVMYETLAAOQTLM-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)C(=C(C1C)C)C)C |
SMILES canonique |
CCC1(CC(=O)C(=C(C1C)C)C)C |
Densité |
0.927-0.934 |
| 17369-60-7 | |
Description physique |
Almost colourless, oily liquid; warm carmellic fruity,spicy odour; pleasant carmellic fruity flavo |
Pictogrammes |
Irritant |
Solubilité |
slightly soluble in water; soluble in oils Miscible at room temperature (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


